2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Overview
Description
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is an organic compound belonging to the class of glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) . This compound is often used in chiral derivatization processes, particularly for amines, amino acids, and amino alcohols .
Scientific Research Applications
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has several scientific research applications:
Chiral Derivatization: Used as a chiral derivatizing agent for the determination of enantiomeric purity of amines, amino acids, and amino alcohols by high-performance liquid chromatography (HPLC).
Biological Studies: Employed in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is the TRPA1 protein . This protein is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental stimuli.
Mode of Action
The compound interacts with the TRPA1 protein, resulting in an increase in the activity of this protein . This interaction and the subsequent increase in activity can lead to various physiological changes.
Result of Action
The interaction of this compound with the TRPA1 protein leads to an increase in the protein’s activity . This can result in various molecular and cellular effects, potentially influencing sensory perception and pain response.
Biochemical Analysis
Biochemical Properties
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate plays a significant role in biochemical reactions, particularly in chiral derivatization. It interacts with enzymes, proteins, and other biomolecules, facilitating the determination of enantiomeric purity by high-performance liquid chromatography (HPLC). The compound is known to interact with the TRPA1 protein, resulting in increased activity of this protein . This interaction is crucial for understanding the biochemical pathways and mechanisms involving TRPA1.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with TRPA1 protein leads to changes in cellular responses, highlighting its impact on cell signaling and metabolic pathways . These effects are essential for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a chiral derivatizing agent for amines, amino acids, and amino alcohols, facilitating the determination of enantiomeric purity by HPLC . The compound’s interaction with TRPA1 protein results in increased activity, which is crucial for understanding its molecular mechanism . Additionally, it influences gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in biochemical experiments . Prolonged exposure may lead to degradation, affecting its activity and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with TRPA1 protein influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Additionally, it plays a role in the chiral derivatization of amines, amino acids, and amino alcohols, facilitating the determination of enantiomeric purity by HPLC .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for studying the compound’s distribution and its impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, affecting its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding the subcellular localization is essential for studying the compound’s role in cellular processes and developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate typically involves the acetylation of arabinopyranose followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The isothiocyanate group is then introduced using reagents like thiophosgene or ammonium thiocyanate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acetylation and isothiocyanate introduction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanate group.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Substitution Products: Nucleophilic substitution reactions yield thiourea derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Phenyl isothiocyanate
- DL-Sulforaphane
- Propyl isothiocyanate
- Isopropyl isothiocyanate
- 2-Phenylethyl isothiocyanate
- Ethyl isothiocyanate
Uniqueness
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is unique due to its specific structure, which includes multiple acetyl groups and an isothiocyanate moiety. This combination allows it to be highly effective in chiral derivatization processes, providing high enantiomeric purity and stability .
Properties
IUPAC Name |
[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHZRAFPHKCWRI-WYUUTHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211470 | |
Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62414-75-9 | |
Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062414759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Tri-O-acetyl-alpha -D-arabinopyranosyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate in the study?
A1: The research investigates the use of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate as a chiral derivatizing agent for amphetamine derivatives and beta-blockers. The study highlights that AITC reacts with the chiral analytes to form diastereomers, which can then be separated using high-performance liquid chromatography (HPLC) []. This derivatization approach allows for enhanced chiral separation compared to direct methods.
Q2: What are the advantages of using 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate for chiral separation in this context?
A2: The study demonstrates several advantages of employing AITC for chiral separation:
- Speed: The derivatization procedure using AITC facilitates fast separation of enantiomers. For instance, several amphetamine derivatives were separated in 2-5 minutes, and individual beta-blocker enantiomers were separated in 1 minute or less [].
- Efficiency and Selectivity: The formation of diastereomers through reaction with AITC leads to high chromatographic efficiency and selectivity for the analyzed compounds [].
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